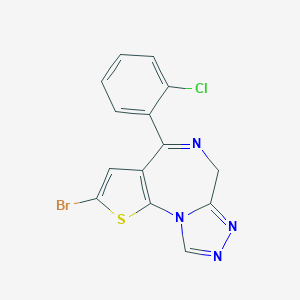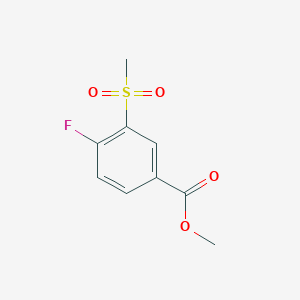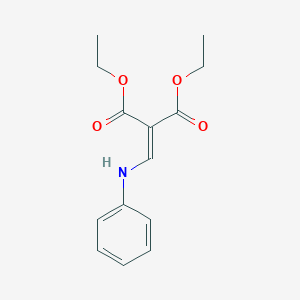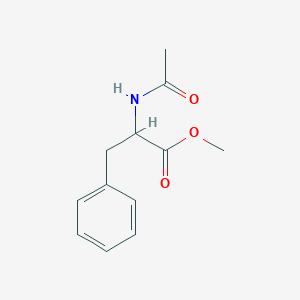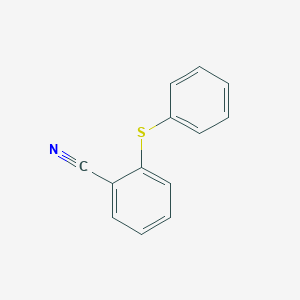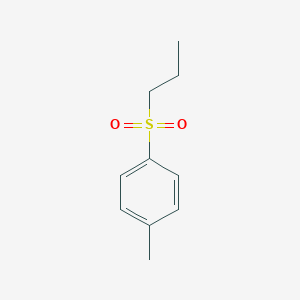
1-Methyl-4-(propylsulfonyl)benzene
Übersicht
Beschreibung
1-Methyl-4-(propylsulfonyl)benzene, also known as p-MSB, is an organic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfones, which are widely used in organic synthesis. The purpose of
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(propylsulfonyl)benzene is not fully understood. However, it is believed that 1-Methyl-4-(propylsulfonyl)benzene exerts its antibacterial and antifungal activity by disrupting the cell membrane of microorganisms. This disruption leads to the leakage of intracellular components, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Methyl-4-(propylsulfonyl)benzene has a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 1-Methyl-4-(propylsulfonyl)benzene has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Methyl-4-(propylsulfonyl)benzene in lab experiments is its potent antibacterial and antifungal activity. This makes it a useful tool for researchers studying microorganisms. However, one limitation of 1-Methyl-4-(propylsulfonyl)benzene is that it can be toxic to mammalian cells at high concentrations. Therefore, researchers must use caution when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-4-(propylsulfonyl)benzene. One area of interest is the development of new antibiotics based on the structure of 1-Methyl-4-(propylsulfonyl)benzene. Additionally, researchers could investigate the potential use of 1-Methyl-4-(propylsulfonyl)benzene in the treatment of inflammatory diseases. Finally, further studies could be conducted to elucidate the mechanism of action of 1-Methyl-4-(propylsulfonyl)benzene and its effects on mammalian cells.
Conclusion
In conclusion, 1-Methyl-4-(propylsulfonyl)benzene is a unique compound that has gained significant attention in scientific research. Its potent antibacterial and antifungal activity, as well as its anti-inflammatory properties, make it a potential candidate for the development of new antibiotics and the treatment of inflammatory diseases. However, researchers must use caution when working with 1-Methyl-4-(propylsulfonyl)benzene due to its potential toxicity to mammalian cells.
Wissenschaftliche Forschungsanwendungen
P-MSB has been extensively used in scientific research due to its unique properties. It has been shown to have potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, 1-Methyl-4-(propylsulfonyl)benzene has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
90926-25-3 |
|---|---|
Produktname |
1-Methyl-4-(propylsulfonyl)benzene |
Molekularformel |
C10H14O2S |
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
1-methyl-4-propylsulfonylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
UUWYUBKTWPLKKD-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

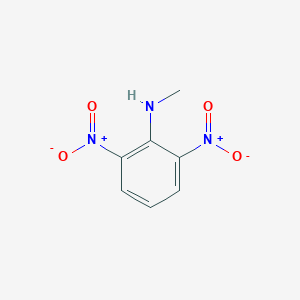
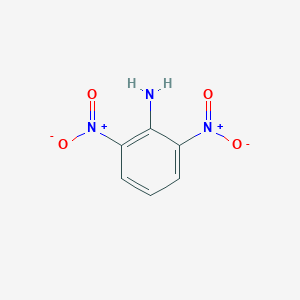
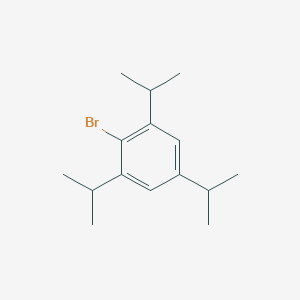
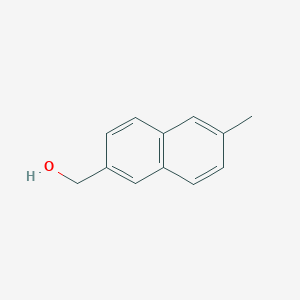
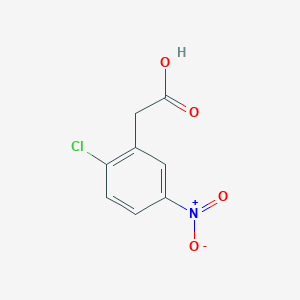

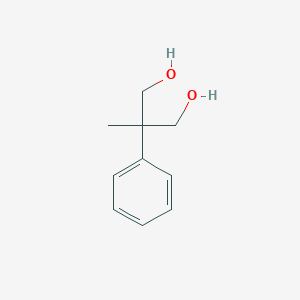
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
